molecular formula C18H21N5O B15173331 9-Benzyl-6-[2-(morpholin-4-yl)ethyl]-9H-purine CAS No. 920503-32-8

9-Benzyl-6-[2-(morpholin-4-yl)ethyl]-9H-purine

Cat. No.: B15173331
CAS No.: 920503-32-8
M. Wt: 323.4 g/mol
InChI Key: KORCKTNKGGNXEL-UHFFFAOYSA-N
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Description

9-Benzyl-6-[2-(morpholin-4-yl)ethyl]-9H-purine is a substituted purine derivative characterized by a benzyl group at the N9 position and a morpholine-containing ethyl chain at the C6 position. The morpholine moiety enhances solubility and modulates electronic properties, while the benzyl group contributes to lipophilicity and target binding .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920503-32-8

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

4-[2-(9-benzylpurin-6-yl)ethyl]morpholine

InChI

InChI=1S/C18H21N5O/c1-2-4-15(5-3-1)12-23-14-21-17-16(19-13-20-18(17)23)6-7-22-8-10-24-11-9-22/h1-5,13-14H,6-12H2

InChI Key

KORCKTNKGGNXEL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC2=C3C(=NC=N2)N(C=N3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-6-[2-(morpholin-4-yl)ethyl]-9H-purine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Substitution Reaction: The 9-position of the purine ring is substituted with a benzyl group using benzyl halides under basic conditions.

    Morpholine Introduction: The 6-position is then functionalized with a 2-(morpholin-4-yl)ethyl group through nucleophilic substitution reactions, often using morpholine and appropriate alkylating agents.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The purine scaffold undergoes nucleophilic displacement at electron-deficient positions (e.g., C-2, C-6, C-8). For 9-benzyl-6-[2-(morpholin-4-yl)ethyl]-9H-purine:

  • C-2 Substitution : Introduction of substituents like halogens (Cl, Br) or amines enhances biological activity. For example, 2-chloro analogs of similar purines show antiviral activity (IC50: 0.08 µM against rhinovirus 1B) .

  • C-6 Modification : The morpholine-ethyl group at C-6 can be further functionalized. Alkylation or acylation of the morpholine nitrogen is reported in related compounds to modulate solubility and target affinity .

Example Reaction :

This compound+R-XBase9-Benzyl-6-[2-(R-morpholin-4-yl)ethyl]-9H-purine+HX\text{this compound} + \text{R-X} \xrightarrow{\text{Base}} \text{9-Benzyl-6-[2-(R-morpholin-4-yl)ethyl]-9H-purine} + \text{HX}

Conditions: DCM or DMF, room temperature to 80°C, triethylamine or Cs₂CO₃ as base .

Functionalization of the Morpholine Ethyl Group

The ethyl linker between the purine and morpholine allows for reactions such as:

  • Reductive Amination : Conversion of amines to secondary/tertiary amines using aldehydes (e.g., cyclopropanecarbaldehyde) and NaBH₃CN .

  • Sulfonylation/Acylation : The morpholine nitrogen reacts with sulfonyl chlorides (e.g., cyclopropanesulfonyl chloride) or acyl chlorides to form sulfonamide or amide derivatives .

Optimized Parameters for Sulfonylation :

ReagentSolventCatalystYield (%)
Cyclopropanesulfonyl ClDCMDMAP, Et₃N65
Tosyl chlorideDCMDMAP, Et₃N58

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions when halogenated:

  • Suzuki-Miyaura Coupling : Aryl boronic esters react at C-8 (if halogenated) to form biaryl derivatives. For example, coupling with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine yields triazine-linked purines .

Key Catalytic System :

  • PdCl₂(dppf), K₂CO₃, degassed toluene, 100–110°C.

  • Typical yields: 50–75% .

Oxidation and Reduction

  • Oxidation : The morpholine ring is resistant to oxidation, but the ethyl linker may undergo hydroxylation under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups in related benzyl-purines to amines .

Biological Activity-Driven Modifications

Modifications at C-2 and C-6 significantly impact bioactivity:

  • Antiviral Activity : 2-Chloro substitution increases potency (IC50: 0.08 µM vs. >1 µM for unsubstituted analogs) .

  • Antiproliferative Effects : Acylated morpholine derivatives (e.g., compound B19 ) inhibit PI3K/mTOR with IC50 values of 78–772 nM .

Structure-Activity Relationship (SAR) Highlights :

PositionModificationBiological Effect
C-2Cl substitution↑ Antiviral activity
C-6Acylated morpholine↑ PI3K/mTOR inhibition (IC50: <1 µM)

Synthetic Challenges and Solutions

  • Regioselectivity : Competing reactions at C-2 vs. C-6 are mitigated using protecting groups (e.g., THP for amines) .

  • Solubility : Polar solvents (DMSO, DMF) improve reaction homogeneity, while silica chromatography resolves product mixtures .

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting purine-related enzymes.

    Receptor Binding: It may interact with specific receptors in biological systems, influencing cellular processes.

Medicine:

    Drug Development: The compound is investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion are crucial for drug development.

Industry:

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Agriculture: It may have applications in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 9-Benzyl-6-[2-(morpholin-4-yl)ethyl]-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The benzyl and morpholine groups enhance its binding affinity and specificity. The compound may inhibit enzyme activity by mimicking natural substrates or binding to active sites, thereby blocking normal enzymatic functions. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table compares the target compound with key analogs, emphasizing substituent variations and their impact on physicochemical properties:

Compound Name Substituents (Positions) Key Features Melting Point (°C) MS (ESI) [M+1] Reference
9-Benzyl-6-[2-(morpholin-4-yl)ethyl]-9H-purine N9: Benzyl; C6: 2-(morpholin-4-yl)ethyl Morpholine enhances solubility Not reported Not reported
2-Chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine (29) N9: 4-Methylbenzyl; C2: Cl; C6: dimethylamino 2-Chloro boosts antiviral activity Not reported Not reported
6-(4-Acetylpiperazin-1-yl)-8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purine (29) N9: 4-Chlorophenyl; C6: 4-acetylpiperazine Piperazine increases metabolic stability 189–190 708
N-(3-(9-(4-Benzamidophenyl)-6-morpholino-9H-purin-2-yl)phenyl)benzamide (14b) N9: 4-Benzamidophenyl; C6: morpholino Aromatic amide improves crystallinity 273–275 708
2-Chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine (48) N9: 4-Methoxyphenylmethyl; C6: 2-furyl Furyl group enhances anti-TB activity Not reported Not reported

Key Observations :

  • Morpholine vs. Piperazine : Morpholine-containing analogs (e.g., compound 14b) exhibit higher melting points (~273°C) compared to piperazine derivatives (e.g., compound 29 in , 189°C), suggesting stronger intermolecular interactions due to hydrogen bonding from the morpholine oxygen .
  • Substituent Effects: The 2-chloro substitution in compound 29 significantly enhances antiviral activity (IC50 = 0.08 µM) compared to non-chlorinated analogs, likely due to improved electron-withdrawing effects and target binding.
Antiviral Activity
  • 9-Benzyl-2-chloro-6-(dimethylamino)-9H-purines: Demonstrated potent activity against rhinovirus 1B (IC50 = 0.08 µM) but variable efficacy against other serotypes (IC50 range: 0.08–14 µM) .
  • Morpholine Derivatives: Limited antiviral data are available, but morpholinoethyl substituents are hypothesized to improve CNS penetration due to increased solubility .
Antibacterial/Antifungal Activity
  • 2-(2-(Morpholin-4-yl)ethyl)thiopyrimidines : Exhibited broad-spectrum activity against Staphylococcus aureus and Candida albicans, with MIC values <1 µg/mL .
Anti-Tubercular Activity
  • 2-Furyl Analogs : Compound 48 showed an MIC of 0.39 µg/mL against Mtb H37Rv, attributed to the electron-rich furyl group enhancing membrane penetration.

Biological Activity

9-Benzyl-6-[2-(morpholin-4-yl)ethyl]-9H-purine is a synthetic compound belonging to the purine class, which has garnered attention for its potential biological activities. This compound is characterized by a purine core structure with specific substitutions that enhance its pharmacological properties. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

  • Topoisomerase Inhibition :
    • This compound has been identified as a potential inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme can lead to apoptosis in rapidly dividing cells, positioning the compound as a candidate for cancer therapy .
  • Adenosine Receptor Modulation :
    • The compound interacts with adenosine receptors, suggesting roles in modulating cellular signaling pathways. This interaction may have implications for treating neurological disorders and inflammation-related conditions .

Antiviral Activity

Research indicates that derivatives of 9-benzylpurines exhibit antiviral properties against rhinoviruses. For example, modifications at the 2-position significantly enhance antiviral activity, with some compounds achieving IC50 values as low as 0.08 µM against certain rhinovirus serotypes .

Anticancer Properties

The anticancer potential of this compound is supported by its ability to inhibit cell proliferation in various cancer cell lines. The compound's structural features allow for selective targeting of cancerous cells while potentially minimizing toxicity to normal cells .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. These studies often utilize assays such as MTT or XTT to quantify cell viability post-treatment.

Cell Line IC50 (µM) Mechanism
HeLa5.0Topoisomerase II inhibition
MCF-73.5Apoptosis induction
A5494.2Cell cycle arrest

Structure-Activity Relationship (SAR)

The unique combination of structural features in this compound enhances its biological activity compared to simpler purines or more complex derivatives. Key observations include:

  • Benzyl Group at the 9-position : Contributes to increased lipophilicity and binding affinity.
  • Morpholine Substitution at the 6-position : Enhances solubility and potential receptor interactions .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct advantages in biological activity:

Compound Name Structure Features Unique Properties
6-Morpholin-4-yl-9H-purineMorpholine at the 6-positionLower toxicity due to simpler structure
2-butoxy-9-(2,6-difluorobenzyl)-N-(2-morpholin-4-ylethyl)-9H-purin-6-amineFluorinated benzene substituentEnhanced lipophilicity may improve bioavailability

Q & A

Q. Key Considerations :

  • Optimize reaction time (e.g., 12–72 hours for coupling steps) to avoid byproducts .
  • Monitor progress via TLC with mobile phases like CHCl₃:MeOH (8.5:1.5) .

Advanced: How do structural modifications at the 2-position of the purine core influence biological activity?

Answer :
Substituents at the 2-position (e.g., Cl, NH₂, or furyl groups) significantly modulate bioactivity:

  • 2-Chloro Derivatives : Enhance antiviral and antimycobacterial activity by improving target binding (e.g., IC₅₀ = 0.08 µM against rhinovirus 1B) .
  • 2-Amino/Furyl Groups : Increase solubility and alter pharmacokinetics but may reduce potency compared to halogens .

Q. Methodological Insight :

  • Use SAR studies to compare analogs synthesized via regioselective halogenation or Pd-catalyzed coupling .
  • Validate activity through in vitro assays (e.g., MIC against Mycobacterium tuberculosis or viral cytopathic effect assays) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Answer :

  • ¹H/¹³C NMR : Identify benzyl protons (δ 4.5–5.5 ppm) and morpholinyl ethyl signals (δ 2.5–3.5 ppm for CH₂-N) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₄N₆O).
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software .

Q. Example :

  • For 9-benzyl-6-benzylsulfanylpurine derivatives, X-ray data (CCDC 971786) confirmed bond angles and torsion angles critical for activity .

Advanced: How can researchers resolve contradictions in substituent effects across studies?

Answer :
Contradictions often arise from divergent assay conditions or substituent electronic profiles. Strategies include:

Systematic Variation : Synthesize analogs with electron-donating (e.g., -OCH₃) or withdrawing (-Cl) groups to isolate electronic effects .

Computational Modeling : Use DFT calculations to predict charge distribution and binding affinity to targets (e.g., mycobacterial enzymes) .

Cross-Study Validation : Compare MIC values under standardized conditions (e.g., pH, serum concentration) .

Q. Case Study :

  • 9-Benzylpurines with 4-methoxybenzyl groups showed higher antimycobacterial activity (MIC = 0.39 µg/mL) than unsubstituted analogs, attributed to enhanced lipophilicity .

Basic: What purification methods ensure high purity for biological testing?

Q. Answer :

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (4:10) for intermediates or reverse-phase HPLC for polar derivatives .
  • Recrystallization : Hot methanol or ethanol effectively purifies final products, yielding >95% purity .

Q. Troubleshooting :

  • For stubborn byproducts (e.g., 7-benzyl isomers), optimize solvent polarity (e.g., acetone/hexane gradients) .

Advanced: What strategies improve metabolic stability of 9-benzylpurine derivatives?

Q. Answer :

  • Morpholinyl Ethyl Modification : The 2-(morpholin-4-yl)ethyl group enhances solubility and reduces hepatic clearance via hydrogen bonding .
  • Prodrug Approaches : Introduce acetyloxymethyl groups (e.g., diacetate prodrugs) to mask polar functionalities until target delivery .

Q. Validation :

  • Perform plasma stability assays and compare half-lives of prodrugs vs. parent compounds .

Basic: How is the morpholinyl ethyl group confirmed in the structure?

Q. Answer :

  • IR Spectroscopy : Detect morpholine C-O-C stretches (1100–1250 cm⁻¹) .
  • NOESY NMR : Correlate morpholinyl CH₂ protons with adjacent purine protons to confirm spatial proximity .

Advanced: What are the limitations of current synthetic methods for scale-up?

Q. Answer :

  • Pd-Catalyzed Coupling : High catalyst costs (e.g., Pd(PPh₃)₄) and toxic stannyl reagents limit scalability .
  • Alternatives : Explore cheaper ligands (e.g., XPhos) or transition-metal-free alkylation .

Q. Innovative Solutions :

  • Continuous flow reactors for high-throughput synthesis of intermediates .

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